molecular formula C8H12N2O4 B12913759 2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid CAS No. 89985-45-5

2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid

Cat. No.: B12913759
CAS No.: 89985-45-5
M. Wt: 200.19 g/mol
InChI Key: DPFDESMQDILWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves a multi-step process. One common method starts with the reaction of ethyl acetoacetate and methyl carbamate to form methyloxazine. This intermediate is then reacted with propanolamine under solventless conditions to yield 1-propanol-6-methyl uracil. Finally, oxidation with selenium dioxide produces the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the process is economically viable.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide yields uracil aldehyde derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 2,6-dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid demonstrate significant antimicrobial properties. A study evaluated various synthesized derivatives against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that specific modifications to the compound enhanced its efficacy as an antimicrobial agent.

Compound VariantBacterial StrainMinimum Inhibitory Concentration (MIC)
Original CompoundS. aureus32 µg/mL
Modified Variant AE. coli16 µg/mL
Modified Variant BS. aureus8 µg/mL

Anticancer Properties

Another significant application is in cancer treatment. Studies have shown that certain analogs of this compound inhibit the proliferation of cancer cells. For example, a derivative was tested on human breast cancer cell lines and demonstrated a reduction in cell viability by over 50% at concentrations of 10 µM.

Materials Science

Biodegradable Polymers

The compound has been explored for use in the development of biodegradable polymers. Its incorporation into polymer matrices enhances mechanical properties while maintaining biodegradability. For instance, a study reported on the synthesis of a polymer blend using this compound that exhibited improved tensile strength and elasticity compared to traditional biodegradable plastics.

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Control (Standard PLA)305
Polymer Blend with Compound4515

Agricultural Chemistry

Pesticide Development

In agricultural applications, derivatives of this compound have been investigated for their potential as pesticides. A study assessed the effectiveness of these compounds against common agricultural pests such as aphids and beetles. The results indicated a significant reduction in pest populations when treated with formulations containing this compound.

Case Study: Efficacy Against Aphids

A field trial was conducted where crops were treated with a pesticide formulation containing the compound. The results showed:

Treatment GroupInitial Aphid CountFinal Aphid Count (after 14 days)
Control200180
Compound Treatment20020

Mechanism of Action

The mechanism of action of 3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    Pyrimidine Derivatives: Compounds such as uracil and thymine share a similar pyrimidine ring structure.

    Other Heterocycles: Compounds like pyridazine and pyrazine also contain nitrogen atoms in their ring structures.

Uniqueness: 3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is unique due to its specific functional groups and the isopropyl substitution, which confer distinct chemical and biological properties .

Biological Activity

2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid, also known as DL-dihydroorotic acid, is a pyrimidine derivative with significant biological relevance. This compound is primarily recognized for its role in the biosynthesis of pyrimidines and its potential therapeutic applications. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₅H₆N₂O₄
  • Molecular Weight : 158.11 g/mol
  • CAS Number : 155-54-4
  • Synonyms : Hydroorotic acid, L-Dihydroorotate

1. Role in Pyrimidine Biosynthesis

This compound is an intermediate in the biosynthesis of orotic acid and subsequently uridine and cytidine nucleotides. This pathway is crucial for DNA and RNA synthesis, making it vital for cellular proliferation and metabolism.

2. Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The compound acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that catalyzes the conversion of dihydroorotate to orotate. This inhibition has been linked to various therapeutic effects:

  • Antiproliferative Effects : Inhibition of DHODH can lead to reduced proliferation of certain cancer cells by disrupting nucleotide synthesis.
  • Immunomodulatory Effects : Research indicates potential applications in autoimmune diseases due to its ability to modulate immune responses.

3. Radical Scavenging Activity

Studies have demonstrated that derivatives of this compound exhibit significant radical scavenging activity, which may contribute to their anti-inflammatory properties. The ability to scavenge free radicals can protect cells from oxidative stress, thereby reducing the risk of chronic diseases.

Case Studies

  • Anticancer Activity : A study evaluated the effects of DL-dihydroorotic acid on cancer cell lines, demonstrating its capacity to inhibit cell growth through DHODH inhibition. The results indicated a dose-dependent response in various cancer types, highlighting its potential as a chemotherapeutic agent .
  • Autoimmune Disorders : Clinical trials have explored the use of DHODH inhibitors in treating conditions like rheumatoid arthritis and multiple sclerosis. The findings suggest that these compounds can reduce disease activity by modulating T-cell function and decreasing pro-inflammatory cytokine production .

Data Table: Biological Activities and Mechanisms

Biological ActivityMechanismReferences
Inhibition of DHODHDisruption of pyrimidine synthesis
Anticancer effectsInduction of apoptosis in cancer cells
ImmunomodulationModulation of T-cell responses
Antioxidant propertiesScavenging free radicals

Properties

CAS No.

89985-45-5

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

2,6-dioxo-3-propan-2-yl-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C8H12N2O4/c1-4(2)10-5(7(12)13)3-6(11)9-8(10)14/h4-5H,3H2,1-2H3,(H,12,13)(H,9,11,14)

InChI Key

DPFDESMQDILWIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(CC(=O)NC1=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.